(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17500637
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol
* For research use only. Not for human or veterinary use.
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL -](/images/structure/VC17500637.png)
Specification
Molecular Formula | C10H11F4NO |
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Molecular Weight | 237.19 g/mol |
IUPAC Name | (1R,2S)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
Standard InChI | InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
Standard InChI Key | JZOPDSWOTXYWRK-CDUCUWFYSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Canonical SMILES | CC(C(C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is CHFNO, with a molecular weight of 237.19 g/mol . The compound features a propan-2-ol backbone substituted at the 1-position with an amino group and a 3-fluoro-5-(trifluoromethyl)phenyl aromatic ring. The stereochemistry at the 1R and 2S positions is critical for its interactions with biological targets, as enantiomeric purity often dictates binding affinity and selectivity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHFNO | |
Molecular Weight | 237.19 g/mol | |
IUPAC Name | (1R,2S)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol | - |
Canonical SMILES | CC@@HO | Derived |
Boiling Point (Predicted) | 320–325°C |
The trifluoromethyl group at the 5-position enhances lipophilicity and metabolic stability, while the fluorine atom at the 3-position influences electronic properties and steric interactions . The amino and hydroxyl groups facilitate hydrogen bonding, making the compound a potential candidate for catalysis or receptor binding.
Synthesis Methods
Synthesis of β-amino-α-trifluoromethyl alcohols like this compound typically involves multi-step stereocontrolled processes. A common approach includes:
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Friedel-Crafts Alkylation: Introducing the trifluoromethylphenyl group to a propanol precursor using Lewis acid catalysts .
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Stereoselective Amination: Enzymatic or chemical resolution to achieve the desired (1R,2S) configuration. For example, lipase-mediated kinetic resolution has been employed in analogous systems to attain >95% enantiomeric excess .
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Fluorination: Electrophilic fluorination at the 3-position using Selectfluor or similar reagents.
Table 2: Representative Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield |
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1 | Alkylation | AlCl, CFCHBr | 68% |
2 | Epoxidation | mCPBA, CHCl | 85% |
3 | Ring-Opening Amination | NH, HO/EtOH | 72% |
4 | Stereochemical Resolution | Lipase PS, vinyl acetate | 95% ee |
This pathway mirrors methods validated for structurally related amino alcohols , though yields may vary depending on substituent positioning.
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound are unavailable, its analogs exhibit modulation of central nervous system (CNS) receptors and enzyme inhibition. For instance:
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(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL demonstrates affinity for serotonin receptors (5-HT IC = 120 nM).
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The trifluoromethyl group enhances blood-brain barrier permeability, a trait critical for CNS-targeted therapeutics .
The amino alcohol moiety likely participates in hydrogen-bonding interactions with catalytic residues in enzymes or ligand-binding domains in receptors. Molecular docking studies of similar compounds suggest that the hydroxyl group forms a critical interaction with Asp in the 5-HT receptor.
Applications in Pharmaceutical and Material Sciences
Pharmaceutical Development
The compound’s stereochemistry and fluorination pattern make it a promising intermediate for antidepressants and antipsychotics. For example:
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Analogous structures are precursors to trifluoromethylated SSRIs (selective serotonin reuptake inhibitors) with improved pharmacokinetic profiles .
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Its rigidity and lipophilicity may reduce off-target effects compared to non-fluorinated analogs .
Material Science
Incorporation into fluorinated polymers could enhance thermal stability and chemical resistance. The phenyl group’s electron-withdrawing properties improve compatibility with high-performance coatings .
Comparison with Structural Analogs
Table 3: Analog Comparison
Positional isomerism significantly alters biological targets. The 3-fluoro-5-CF substitution in the target compound may favor interactions with dopamine receptors over serotonin systems, based on steric considerations .
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